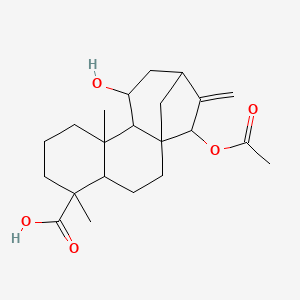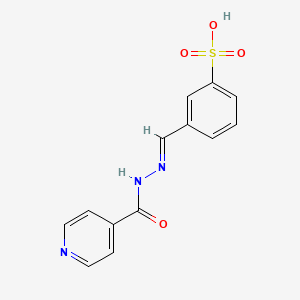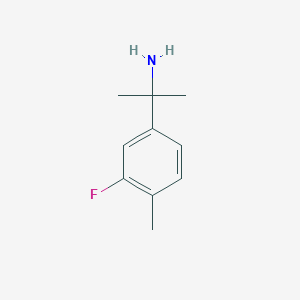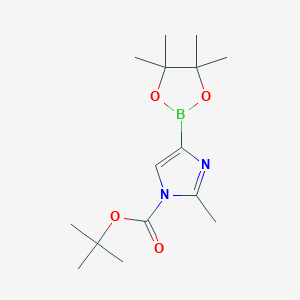
tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate de tert-butyle: est un composé organique complexe qui comporte un groupe tert-butyle, un groupe méthyle et un cycle dioxaborolane attaché à un noyau imidazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate de tert-butyle implique généralement plusieurs étapes, notamment des réactions de substitutionLes conditions réactionnelles peuvent inclure l’utilisation de solvants spécifiques, de catalyseurs et de contrôles de température pour garantir l’obtention du produit souhaité avec une pureté et un rendement élevés .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer la mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles pour les lots plus importants, la garantie d’une qualité constante et la mise en œuvre de mesures de sécurité pour manipuler les réactifs potentiellement dangereux. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et la reproductibilité en milieu industriel .
Analyse Des Réactions Chimiques
Types de réactions: Le 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment:
Réactions de substitution: Le composé peut participer à des réactions de substitution nucléophile, où le cycle dioxaborolane peut être remplacé par d’autres groupes fonctionnels.
Oxydation et réduction: Le noyau imidazole peut être soumis à des réactions d’oxydation ou de réduction, modifiant ainsi ses propriétés électroniques et sa réactivité.
Réactions de couplage: Le composé peut être utilisé dans des réactions de couplage de Suzuki-Miyaura, où l’atome de bore du cycle dioxaborolane facilite la formation de liaisons carbone-carbone.
Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent des catalyseurs au palladium pour les réactions de couplage, des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les conditions réactionnelles impliquent souvent des températures, des pressions et des solvants spécifiques pour obtenir des résultats optimaux .
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de couplage de Suzuki-Miyaura peuvent produire des composés biaryliques, tandis que les réactions d’oxydation peuvent produire des dérivés d’imidazole avec des propriétés électroniques modifiées .
Applications de recherche scientifique
Chimie: En chimie, le 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate de tert-butyle est utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie et médecine: En recherche biologique et médicale, ce composé est exploré pour son potentiel en tant que pharmacophore. Son noyau imidazole est connu pour son activité biologique, et les modifications apportées au composé peuvent conduire au développement de nouveaux médicaments avec une efficacité et une sélectivité améliorées .
Industrie: Dans les applications industrielles, le composé est utilisé dans la synthèse de matériaux avancés, y compris les polymères et les nanomatériaux. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire polyvalent dans la production de matériaux hautes performances .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its imidazole core is known for its biological activity, and modifications to the compound can lead to the development of new drugs with improved efficacy and selectivity .
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .
Mécanisme D'action
Le mécanisme d’action du 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le noyau imidazole peut se lier à des enzymes et des récepteurs, modulant ainsi leur activité. Le cycle dioxaborolane peut participer à des réactions médié par le bore, influant sur la réactivité et la stabilité du composé. Le groupe tert-butyle fournit un encombrement stérique, affectant la conformation globale du composé et les interactions avec d’autres molécules .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 2-Méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate de tert-butyle
- 2-Méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate de tert-butyle
Unicité: Comparé à des composés similaires, le 2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate de tert-butyle se démarque par son noyau imidazole, qui confère des propriétés électroniques et une réactivité uniques. La présence du cycle dioxaborolane augmente encore sa polyvalence dans les réactions chimiques, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C15H25BN2O4 |
|---|---|
Poids moléculaire |
308.18 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-10-17-11(9-18(10)12(19)20-13(2,3)4)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 |
Clé InChI |
CMGWNTQTSQQUJZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=N2)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

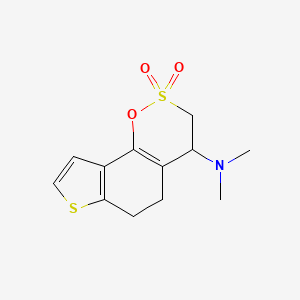
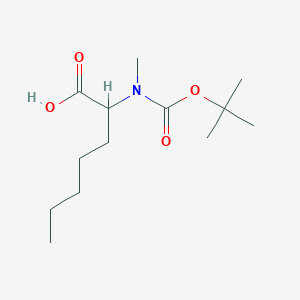
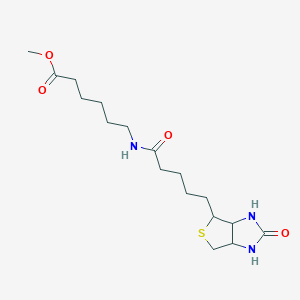
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

